molecular formula C20H14N2O4S B2990963 5-acetyl-6-methyl-2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)nicotinonitrile CAS No. 325743-06-4

5-acetyl-6-methyl-2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)nicotinonitrile

Cat. No.: B2990963
CAS No.: 325743-06-4
M. Wt: 378.4
InChI Key: MMWMAZHJZUTAJB-UHFFFAOYSA-N
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Description

5-Acetyl-6-methyl-2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)nicotinonitrile is a structurally complex nicotinonitrile derivative. Its core pyridine ring is substituted at position 2 with a thioether group linked to a 2-oxoethyl chain bearing a coumarin (2-oxo-2H-chromen-3-yl) moiety. The acetyl (position 5) and methyl (position 6) groups further enhance its steric and electronic profile. Coumarins are known for diverse biological activities, including anticoagulant, anti-inflammatory, and fluorescent properties . The thioether linkage may influence lipophilicity and metabolic stability compared to oxygen-based analogs.

Properties

IUPAC Name

5-acetyl-6-methyl-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4S/c1-11-15(12(2)23)8-14(9-21)19(22-11)27-10-17(24)16-7-13-5-3-4-6-18(13)26-20(16)25/h3-8H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWMAZHJZUTAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)SCC(=O)C2=CC3=CC=CC=C3OC2=O)C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-acetyl-6-methyl-2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)nicotinonitrile is a synthetic compound that has drawn interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a nicotinonitrile moiety and a thioether linkage, contributing to its diverse biological properties. The molecular formula and key physical properties are summarized in the table below.

PropertyValue
Molecular FormulaC18H16N2O4S
Molecular Weight356.39 g/mol
CAS NumberNot available

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound demonstrated potent inhibition of cancer cell proliferation in various cell lines, including lung cancer cells, as measured by the Sulforhodamine B (SRB) assay . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Studies have shown that related derivatives possess activity against various bacterial strains, indicating that modifications to the structure can enhance efficacy against pathogens like Staphylococcus aureus and Escherichia coli . The antimicrobial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. For example, similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis . This inhibition can lead to reduced cellular proliferation in rapidly dividing cells, such as cancer cells.

Case Studies

  • Anticancer Activity : A study evaluated the effects of a structurally similar compound on human tumor cell lines. The results indicated significant cytotoxicity correlated with increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its anticancer effects .
  • Antimicrobial Efficacy : In vitro tests showed that derivatives of this compound exhibited varying degrees of antimicrobial activity, with some achieving minimum inhibitory concentrations (MICs) below 15 µg/mL against fungal strains . This highlights the potential for developing new antimicrobial agents based on this scaffold.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : By binding to active sites on target enzymes, it may inhibit their function, leading to disrupted metabolic processes.
  • Induction of Apoptosis : The compound could trigger apoptotic pathways in cancer cells, promoting programmed cell death.
  • Antioxidant Activity : Some studies suggest that related compounds may possess antioxidant properties, which can protect against cellular damage while also modulating inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents at position 2, heterocyclic systems, or functional groups. Below is a detailed comparison based on available evidence:

Structural and Functional Variations

Substituent Diversity at Position 2 Target Compound: Contains a thioether group connected to a coumarin-bearing 2-oxoethyl chain. 5-Acetyl-6-methyl-2-(2-propynylsulfanyl)nicotinonitrile: Features a simpler propynylsulfanyl group, increasing alkyne reactivity and reducing steric bulk compared to the coumarin-linked substituent . 5-Acetyl-6-methyl-2-(1-pyrrolidinyl)nicotinonitrile: Substitutes position 2 with a pyrrolidinyl group, introducing a basic nitrogen atom that may enhance solubility and hydrogen-bonding interactions .

Heterocyclic Modifications

  • 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile : Replaces the pyridine core with a dihydropyridine system and an oxo group at position 2. This alters conjugation and redox properties .

Functional Group Variations Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate: Incorporates a trifluoromethyl group (electron-withdrawing) and an aminocarbonothioyl moiety, which may enhance metabolic resistance and target binding specificity .

Physicochemical and Hypothetical Pharmacological Properties

A comparative analysis of molecular parameters and inferred properties is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 2 Key Inferred Properties
5-Acetyl-6-methyl-2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)nicotinonitrile C20H15N3O4S 393.41 (2-Oxo-2-(coumarinyl)ethyl)thio High lipophilicity, fluorescence potential, possible enzyme inhibition
5-Acetyl-6-methyl-2-(2-propynylsulfanyl)nicotinonitrile C12H11N3OS 261.30 Propynylsulfanyl Moderate reactivity (alkyne), lower steric hindrance
5-Acetyl-6-methyl-2-(1-pyrrolidinyl)nicotinonitrile C14H17N3O 243.31 Pyrrolidinyl Enhanced solubility (basic nitrogen), potential CNS activity
Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate C11H11F3N2O2S 292.28 Trifluoromethyl, ethyl ester Metabolic stability (CF3), possible protease inhibition

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